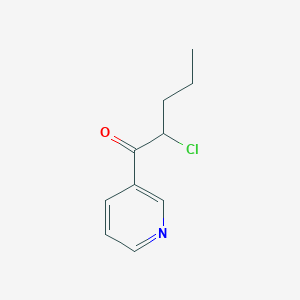
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as 3'-chloro-α-PVP or 3'-chloro-α-pyrrolidinopentiophenone, is a synthetic cathinone that has been identified in various designer drugs. It is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulant effects.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-1-(pyridin-3-yl)pentan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of dopamine in the brain, which results in the euphoric and stimulant effects associated with this compound.
Efectos Bioquímicos Y Fisiológicos
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which contribute to its stimulant effects. Prolonged use of this compound has been linked to adverse effects such as addiction, psychosis, and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one in laboratory experiments has several advantages. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the central nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective research chemical. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its adverse effects on human health.
Direcciones Futuras
For research include the development of new synthetic cathinones with improved therapeutic potential, investigation of the long-term effects of these compounds on the brain and the body, and the use of advanced imaging techniques and analytical methods for the detection and quantification of these compounds in biological samples.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(pyridin-3-yl)pentan-1-one involves the reaction of pyrrolidine and 3-chloropentanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium intermediate, which undergoes nucleophilic addition by the pyrrolidine. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-1-(pyridin-3-yl)pentan-1-one has been used as a research chemical in various scientific studies. One of the major applications of this compound is in the field of neuroscience, where it has been used to study the effects of synthetic cathinones on the central nervous system. It has also been used to investigate the mechanism of action of these compounds and their potential therapeutic applications.
Propiedades
Número CAS |
106430-51-7 |
|---|---|
Nombre del producto |
2-Chloro-1-(pyridin-3-yl)pentan-1-one |
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
Clave InChI |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
SMILES canónico |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Sinónimos |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



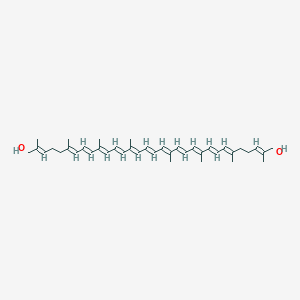
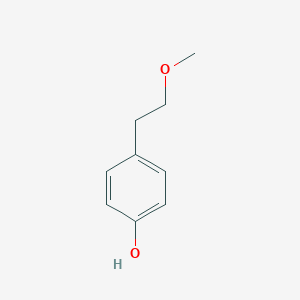
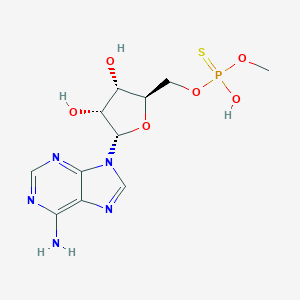
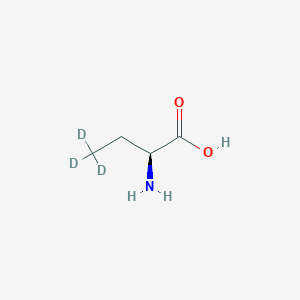
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
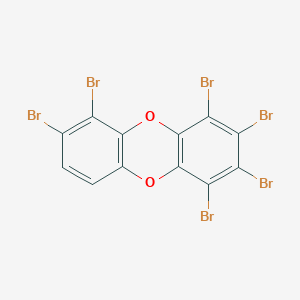

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
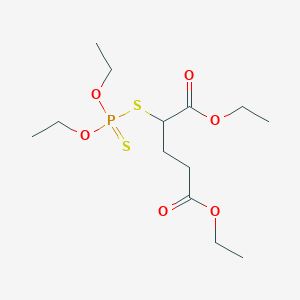
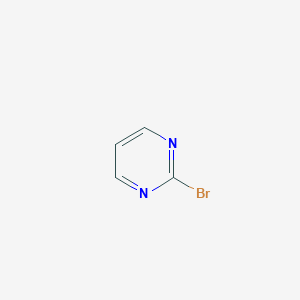
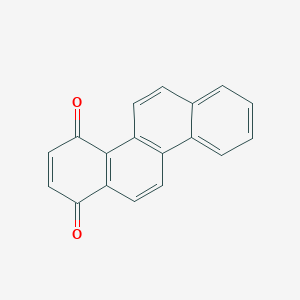
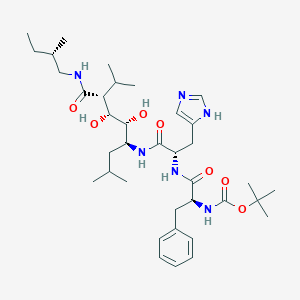

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)